molecular formula C12H13N3O B3045932 (2-Anilino-6-methylpyrimidin-4-yl)methanol CAS No. 116389-38-9

(2-Anilino-6-methylpyrimidin-4-yl)methanol

Cat. No. B3045932
CAS RN: 116389-38-9
M. Wt: 215.25 g/mol
InChI Key: ICVNJIFYUVQAIA-UHFFFAOYSA-N
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Description

(2-Anilino-6-methylpyrimidin-4-yl)methanol, also known as AMPM, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The purpose of

Mechanism of Action

The mechanism of action of (2-Anilino-6-methylpyrimidin-4-yl)methanol involves its interaction with various molecular targets in the cell. One of the key targets of (2-Anilino-6-methylpyrimidin-4-yl)methanol is the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, (2-Anilino-6-methylpyrimidin-4-yl)methanol reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, (2-Anilino-6-methylpyrimidin-4-yl)methanol has been shown to inhibit the activity of several kinases involved in cell signaling pathways, including PI3K and AKT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Anilino-6-methylpyrimidin-4-yl)methanol depend on the specific molecular targets it interacts with. In cancer cells, (2-Anilino-6-methylpyrimidin-4-yl)methanol induces apoptosis and inhibits cell proliferation by targeting DHODH and other key signaling pathways. In inflammatory cells, (2-Anilino-6-methylpyrimidin-4-yl)methanol reduces the production of pro-inflammatory cytokines by inhibiting NF-κB signaling. (2-Anilino-6-methylpyrimidin-4-yl)methanol has also been shown to have antibacterial and antifungal activities by disrupting the membrane integrity of these microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Anilino-6-methylpyrimidin-4-yl)methanol in lab experiments is its potent activity against various molecular targets, which makes it a useful tool for investigating the underlying mechanisms of diseases such as cancer and inflammation. In addition, the synthesis of (2-Anilino-6-methylpyrimidin-4-yl)methanol is relatively straightforward and can be performed using simple laboratory equipment. However, one of the limitations of using (2-Anilino-6-methylpyrimidin-4-yl)methanol is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for research on (2-Anilino-6-methylpyrimidin-4-yl)methanol. One area of interest is the development of more potent and selective inhibitors of DHODH, which could have therapeutic applications in cancer and autoimmune diseases. Another area of interest is the investigation of the potential synergistic effects of (2-Anilino-6-methylpyrimidin-4-yl)methanol with other drugs, such as chemotherapy agents or immunomodulatory drugs. Finally, the development of new formulations of (2-Anilino-6-methylpyrimidin-4-yl)methanol with improved solubility and bioavailability could enhance its therapeutic potential.

Scientific Research Applications

(2-Anilino-6-methylpyrimidin-4-yl)methanol has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Several studies have shown that (2-Anilino-6-methylpyrimidin-4-yl)methanol exhibits potent anti-inflammatory and anti-cancer activities by inhibiting key signaling pathways involved in these diseases. For example, (2-Anilino-6-methylpyrimidin-4-yl)methanol has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory and pro-cancer genes. In addition, (2-Anilino-6-methylpyrimidin-4-yl)methanol has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of programmed cell death.

properties

IUPAC Name

(2-anilino-6-methylpyrimidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-7-11(8-16)15-12(13-9)14-10-5-3-2-4-6-10/h2-7,16H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVNJIFYUVQAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559008
Record name (2-Anilino-6-methylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Anilino-6-methylpyrimidin-4-yl)methanol

CAS RN

116389-38-9
Record name (2-Anilino-6-methylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Boron bromide (3.9 g) was added dropwise to a solution of 3.0 g of 2-anilino-4-methoxymethyl-6-methylpyrimidine in 100 ml of dichloromethane at -70° C. After completion of the dropwise addition, the coolant was removed and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into water gradually. The organic layer was washed with water, dried over magnesium sulfate and concentrated. The solid residue was recrystallized from ethanol-hexane to obtain 2.5 g (yield: 89%) of 2-anilino-4-hydroxymethyl-6-methyl-pyrimidine having a melting point of 118°-120° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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